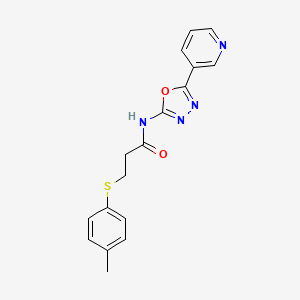
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a pyridine moiety and a propanamide side chain substituted with a p-tolylthio group. This unique structure contributes to its biological activity and solubility characteristics.
| Component | Description |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. The presence of the pyridine ring enhances the interaction with microbial targets.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
| Candida albicans | 17 |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa, which is often resistant to conventional antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The IC50 values indicate moderate cytotoxicity, suggesting potential as an anticancer agent .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : The oxadiazole moiety is known to interfere with bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Studies using molecular dynamics simulations suggest that the compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell death .
- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-4-6-14(7-5-12)24-10-8-15(22)19-17-21-20-16(23-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMQCUXTCXIXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













